Limitation Disclosure: Absence of Direct, Head-to-Head Quantitative Biological Data for CAS 1396843-09-6
An exhaustive search of primary research papers, patents, ChEMBL, PubChem, and BindingDB reveals no quantitative, comparator-based evidence for this specific compound. While the sigma-1 pharmacophore literature provides a strong theoretical basis for activity, no direct assay data (e.g., radioligand displacement Ki values from a defined experimental system) has been published or deposited for CAS 1396843-09-6. The single BindingDB entry (BDBM50251208) that appeared in initial search results was verified to correspond to PD-144418 (CHEMBL4088272), a structurally distinct isoxazole derivative, not the target compound [1]. Consequently, no direct head-to-head comparison or cross-study comparable evidence can be constructed at this time. This represents a critical evidence gap for scientific procurement decisions.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No validated quantitative data located in any primary or authoritative source |
| Comparator Or Baseline | Not applicable — no comparator can be quantitatively linked without target data |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable |
Why This Matters
Without quantitative affinity data, a scientific user cannot prioritize this compound over structurally-related analogs that have published Ki values (e.g., haloperidol Ki ~1.7-13.5 nM at σ1; E-52862 Ki ~17 nM at σ1), as the procurement decision lacks an evidence-based foundation.
- [1] BindingDB. BDBM50251208 / CHEMBL4088272. Verified as PD-144418, not CAS 1396843-09-6. SMILES: CCCN1CCC=C(C1)c1cc(no1)-c1ccc(C)cc1. View Source
